molecular formula C25H25F3N4O6 B1670213 Delamanid CAS No. 681492-22-8

Delamanid

Cat. No. B1670213
M. Wt: 534.5 g/mol
InChI Key: XDAOLTSRNUSPPH-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delamanid is a novel drug that has been developed to treat multi-drug resistant tuberculosis (MDR-TB). It is an oral medicine that was first approved for use in Japan in 2014. Delamanid is a member of the nitro-dihydroimidazooxazole (NDHIO) family of drugs and is the first in a new class of drugs to be developed for the treatment of MDR-TB. The drug works by inhibiting the growth of bacteria in the lungs and is an important step in the fight against tuberculosis.

Scientific research applications

Efficacy in Multidrug-Resistant Tuberculosis

Delamanid has been associated with increased sputum-culture conversion rates in patients with MDR-TB, suggesting its potential to enhance treatment options for this challenging condition. Clinical trials have demonstrated that the addition of delamanid to an optimized background regimen improves the likelihood of sputum-culture conversion within 2 months of treatment, which is a critical marker of therapeutic effectiveness in tuberculosis management. These findings underscore the drug's capability to address drug-resistant TB strains and contribute to successful treatment outcomes (Gler et al., 2012).

Safety and Tolerability

Delamanid's safety profile has been carefully evaluated, with most adverse events reported as mild to moderate in severity. The drug shows a generally well-tolerated profile, although it has been linked to QT prolongation, a known concern with some antituberculosis drugs. This aspect necessitates careful monitoring but does not significantly detract from the drug's overall utility in treating drug-resistant TB forms. The occurrence of serious adverse events has been relatively low, further affirming delamanid's suitability for inclusion in MDR-TB treatment regimens (Skripconoka et al., 2012).

Drug-Drug Interactions and Pharmacokinetics

Investigations into the pharmacokinetic interactions between delamanid and other drugs, including antiretroviral and antituberculosis medications, indicate no clinically relevant interactions that would compromise the efficacy of co-administered treatments. This characteristic is particularly important given the complex regimens often required to treat MDR-TB and the high prevalence of HIV co-infection among TB patients. Delamanid's pharmacokinetic profile supports its use in diverse patient populations, including those with concurrent treatments (Mallikaarjun et al., 2016).

properties

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218326
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Delamanid

CAS RN

681492-22-8
Record name Delamanid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681492-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delamanid [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delamanid
Reactant of Route 2
Reactant of Route 2
Delamanid
Reactant of Route 3
Reactant of Route 3
Delamanid
Reactant of Route 4
Reactant of Route 4
Delamanid
Reactant of Route 5
Reactant of Route 5
Delamanid
Reactant of Route 6
Reactant of Route 6
Delamanid

Citations

For This Compound
8,380
Citations
TVA Nguyen, RM Anthony, TTH Cao… - Clinical Infectious …, 2020 - academic.oup.com
… Although mutations conferring delamanid resistance have been … The rapid acquisition of delamanid resistance emphasizes … delamanid resistance to help develop a rapid delamanid DST…
Number of citations: 32 academic.oup.com
M Fujiwara, M Kawasaki, N Hariguchi, Y Liu… - Tuberculosis, 2018 - Elsevier
… delamanid-resistant clinical isolates had ddn mutations and the wildtype F 420 HPLC elution pattern. In conclusion, delamanid-… development of a rapid susceptibility test for delamanid. …
Number of citations: 133 www.sciencedirect.com
NJ Ryan, JH Lo - Drugs, 2014 - Springer
… Delamanid has been granted orphan drug status in both the EU and Japan. This article summarizes the milestones in the development of delamanid … approval for delamanid in MDR-TB, …
Number of citations: 194 link.springer.com
Y Liu, M Matsumoto, H Ishida, K Ohguro, M Yoshitake… - Tuberculosis, 2018 - Elsevier
… delamanid's development, including the screening process, in vitro and in vivo characterization, as well as various clinical studies. Delamanid … Delamanid resistance mechanisms have …
Number of citations: 128 www.sciencedirect.com
MT Gler, V Skripconoka… - … England Journal of …, 2012 - Mass Medical Soc
… drug regimen plus 100 mg of delamanid twice daily, 45.4% had … drug regimen plus 200 mg of delamanid twice daily had a higher … more frequently in the groups that received delamanid. …
Number of citations: 876 www.nejm.org
V Skripconoka, M Danilovits, L Pehme… - European …, 2013 - Eur Respiratory Soc
… delamanid for ≤2 months. Mortality was reduced to 1.0% among those receiving long-term delamanid versus short-term/no delamanid (8.3… that treatment with delamanid for 6 months in …
Number of citations: 421 erj.ersjournals.com
JM Lewis, DJ Sloan - Therapeutics and clinical risk management, 2015 - Taylor & Francis
… This review examines the preclinical and clinical development of delamanid, reviews current guidance on its use and evaluates the opportunities and challenges for its future role in TB …
Number of citations: 106 www.tandfonline.com
F von Groote-Bidlingmaier, R Patientia… - The Lancet …, 2019 - thelancet.com
Background Delamanid is one of two recently approved drugs for the treatment of multidrug-resistant tuberculosis. We aimed to evaluate the safety and efficacy of delamanid in the first …
Number of citations: 174 www.thelancet.com
SE Mudde, AM Upton, A Lenaerts, HI Bax… - Journal of …, 2022 - academic.oup.com
… : bedaquiline, delamanid and pretomanid. Of these, delamanid and pretomanid belong to … In order to close the knowledge gap on how delamanid and pretomanid compare with each …
Number of citations: 22 academic.oup.com
HA Blair, LJ Scott - Drugs, 2015 - Springer
… Delamanid was generally well tolerated in patients … delamanid-based therapy, it was not associated with clinical symptoms such as syncope and arrhythmia. In conclusion, delamanid is …
Number of citations: 98 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.